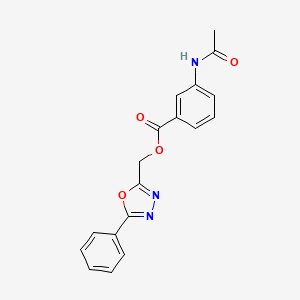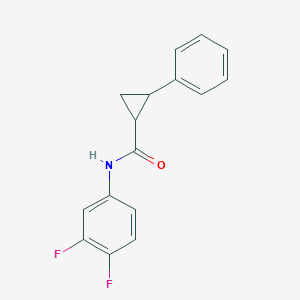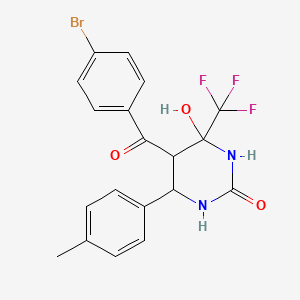![molecular formula C22H22O7 B5243324 (3Z)-5-(2,5-dimethoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one](/img/structure/B5243324.png)
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, with its unique structure, is of particular interest due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(2,5-dimethoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furanones with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-5-(2,5-dimethoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-5-(2,5-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methylidene]furan-2-one
- (3Z)-5-(2,4-dimethoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one
Uniqueness
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one is unique due to the presence of multiple methoxy groups on the aromatic rings, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can also affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-24-15-6-7-17(25-2)16(12-15)18-11-14(22(23)29-18)8-13-9-19(26-3)21(28-5)20(10-13)27-4/h6-12H,1-5H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYWIXQEYSILCX-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC(=C(C(=C3)OC)OC)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B5243251.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B5243256.png)
![3-(3,5-Dimethylpyrazol-1-yl)-1-[4-(morpholine-4-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B5243261.png)
![(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5243266.png)
![3-[3-(2-tert-butyl-6-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5243272.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-iodobenzamide](/img/structure/B5243279.png)
![4-[[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]methyl]-2-(4-fluorophenyl)-5-methyl-1,3-oxazole](/img/structure/B5243289.png)

![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5243313.png)


![2-{[5-acetyl-3-cyano-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5243330.png)
![6,8-dichloro-3-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5243333.png)
